Dimethylvinphos

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

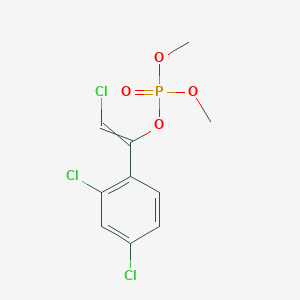

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058026 |

Source

|

| Record name | Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-67-1 |

Source

|

| Record name | Dimethylvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849G62JOM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dimethylvinphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of Dimethylvinphos, an organophosphate insecticide. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data. This document summarizes key quantitative properties in tabular format, outlines general experimental methodologies for their determination, and provides visualizations for its chemical structure and primary mechanism of action.

Chemical and Physical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀Cl₃O₄P | [1] |

| Molecular Weight | 331.52 g/mol | [1] |

| CAS Number | 2274-67-1 (unspecified isomerism) | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 69.5 °C | [2] |

| Boiling Point | Decomposes before boiling. A boiling point of 126 °C at 0.05 Torr has been reported. | [2] |

| Density | 1.26 g/cm³ | [2] |

| Vapor Pressure | 1.3 x 10⁻³ Pa (at 20 °C) | [2] |

| Water Solubility | 130 mg/L (at 25 °C) | [2] |

| Solubility in Organic Solvents (at 20 °C) | - Xylene: 325 g/L - Acetone: 375 g/L - Cyclohexanone: 475 g/L | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.13 | [2] |

Chemical Structure and Identification

This compound is the common name for the organophosphate with the IUPAC name (Z)-2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate.[3] It is also known by synonyms such as Rangado, Shell SD 8280, and 2-Chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate.[1][4]

Due to the presence of a carbon-carbon double bond, this compound exists as two geometric isomers: (E) and (Z).[2] The (Z)-isomer is the more predominant and biologically active form found in technical products.[2]

Structural Identifiers:

-

Canonical SMILES: COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl[2]

-

InChI: InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3[4]

Experimental Protocols

While specific experimental protocols for the determination of this compound's properties are not detailed in the available literature, the following outlines the general, well-established methodologies used for determining such physicochemical properties for organic compounds.

Melting Point Determination

The melting point is determined by heating a small, powdered sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.[5][6]

-

Methodology: A common method is the capillary tube method.[7] A small amount of the finely powdered compound is packed into a thin-walled capillary tube, which is then attached to a thermometer.[8] The apparatus, such as a Thiele tube or a modern digital melting point apparatus, is heated slowly (approximately 1-2°C per minute) to ensure thermal equilibrium.[7] The temperatures at which melting begins and is complete are recorded as the melting range. A narrow melting range is indicative of a pure substance.[6]

Boiling Point Determination

For compounds that are stable at their boiling point, this property is determined by heating the liquid until its vapor pressure equals the atmospheric pressure.

-

Methodology: For small sample volumes, the capillary method (Siwoloboff method) is often employed.[9] A small amount of the liquid is placed in a fusion tube with an inverted, sealed capillary tube inside.[10] The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[11] The boiling point is more accurately recorded as the temperature at which the liquid re-enters the capillary tube upon cooling.[12]

Water Solubility Determination

The solubility of a substance in water is the maximum amount of that substance that can be dissolved in a given amount of water at a specific temperature.

-

Methodology: The shake-flask method is a standard technique for substances with solubility greater than 10 mg/L.[13] An excess amount of the solid is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (this can take from 12 hours to several days).[14] After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. The concentration of the solute in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's tendency to evaporate. For pesticides, this is a critical parameter for assessing their environmental fate.[16]

-

Methodology: For compounds with low volatility like many pesticides, the gas saturation method (based on OECD Guideline 104) is commonly used.[17] A stream of an inert gas is passed slowly over the substance in a temperature-controlled environment, allowing the gas to become saturated with the compound's vapor.[18] The vapor is then trapped in a sorbent tube. The amount of trapped substance is quantified, and from this, along with the volume of gas passed through, the vapor pressure can be calculated.[17] Another technique is the Knudsen effusion method, which measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.[19]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][4] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[20]

The inhibition process involves the irreversible phosphorylation of a serine residue in the active site of AChE.[21] This inactivation of the enzyme leads to an accumulation of ACh in the synaptic cleft.[20] The excess ACh results in continuous stimulation of muscarinic and nicotinic receptors, leading to a state known as cholinergic crisis, characterized by symptoms such as muscle weakness, paralysis, and, in severe cases, respiratory failure and death.[22][23][24]

References

- 1. This compound | C10H10Cl3O4P | CID 16769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: SD 8280) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. CAS 2274-67-1: this compound | CymitQuimica [cymitquimica.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. Pesticide Vapor Pressure [npic.orst.edu]

- 17. benchchem.com [benchchem.com]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. azom.com [azom.com]

- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

Dimethylvinphos mechanism of action as an acetylcholinesterase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid.[1] The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of serine (Ser203), histidine (His447), and glutamate (B1630785) (Glu334) (residue numbering for human AChE).[1][2]

Organophosphates, including dimethylvinphos, are potent inhibitors of AChE. Their mechanism of action involves the irreversible phosphorylation of the active site serine residue, rendering the enzyme inactive.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[3]

Mechanism of Action of this compound

The inhibition of acetylcholinesterase by this compound, a typical organophosphate, is a two-step process:

-

Formation of a Reversible Michaelis-Menten Complex: Initially, the this compound molecule enters the active site gorge of AChE and forms a reversible complex. This binding is guided by interactions with aromatic residues lining the gorge.[1]

-

Irreversible Phosphorylation: Following the formation of the initial complex, the phosphorus atom of this compound undergoes a nucleophilic attack by the hydroxyl group of the active site serine (Ser203).[1] This results in the formation of a stable, covalent phosphoserine bond and the release of a leaving group. This phosphorylated enzyme is catalytically inactive.

The general scheme for this inhibition is as follows:

E + I ⇌ E-I → E-P + L

Where E is the enzyme (AChE), I is the inhibitor (this compound), E-I is the reversible enzyme-inhibitor complex, E-P is the phosphorylated (inactive) enzyme, and L is the leaving group.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the signaling pathway disruption caused by this compound.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an acetylcholinesterase inhibitor is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific, experimentally determined IC50 and Ki values for this compound were not found in the reviewed scientific literature, the following table provides a template for how such data would be presented. For illustrative purposes, data for other organophosphates are sometimes used in comparative studies.

Table 1: Hypothetical Quantitative Inhibition Data for this compound

| Parameter | Value | Species/Enzyme Source | Experimental Conditions | Reference |

| IC50 | Data not available | e.g., Human recombinant AChE | e.g., 37°C, pH 7.4 | N/A |

| Ki | Data not available | e.g., Electric eel AChE | e.g., 25°C, pH 8.0 | N/A |

| k_i_ (bimolecular rate constant) | Data not available | e.g., Bovine erythrocyte AChE | e.g., 30°C, pH 7.0 | N/A |

Active Site Interactions

The active site of acetylcholinesterase is a gorge lined with numerous aromatic amino acid residues. Key subsites within the gorge include the catalytic anionic site (CAS), the peripheral anionic site (PAS), the acyl-binding pocket, and the oxyanion hole.[1] Organophosphates like this compound interact with several of these residues upon entering the active site.

As no specific structural data for this compound bound to AChE is available, the following diagram illustrates the general binding mode of an organophosphate inhibitor within the AChE active site, highlighting the key interactions that lead to the phosphorylation of the catalytic serine.

Caption: General interactions of an organophosphate inhibitor in the AChE active site.

Experimental Protocols

The inhibition of acetylcholinesterase activity is commonly determined using a spectrophotometric method developed by Ellman et al. (1961). This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol for Determination of IC50 of an AChE Inhibitor

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other inhibitor) stock solution

-

Microplate reader

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the this compound stock solution in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a specific volume of phosphate buffer to each well.

-

Add a small volume of the various concentrations of the this compound dilutions to the appropriate wells. Include a control well with no inhibitor.

-

Add a specific volume of the AChE solution to all wells except for the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

To initiate the reaction, add a mixture of ATCI and DTNB solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a specific time period (e.g., 5-10 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.

Conclusion

This compound acts as a potent neurotoxin by irreversibly inhibiting acetylcholinesterase through the phosphorylation of its active site serine residue. This guide has detailed the general mechanism of this inhibition, provided a standard experimental protocol for its characterization, and visualized the key molecular and pathway interactions. Further research is warranted to determine the specific kinetic parameters and to obtain structural data for the this compound-AChE complex, which will allow for a more precise understanding of its inhibitory mechanism and could aid in the development of more targeted and effective interventions for organophosphate poisoning.

References

- 1. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Dimethylvinphos Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the (E) and (Z) isomers of Dimethylvinphos, an organophosphate insecticide. It details the synthetic pathway via the Perkow reaction, methods for the separation of the geometric isomers, and their characterization using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in pesticide development, analytical chemistry, and toxicology.

Introduction

This compound, chemically known as 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate, is a non-systemic organophosphate insecticide and acaricide. It functions as a contact and stomach poison, primarily by inhibiting the acetylcholinesterase enzyme, which is crucial for nerve function in insects. This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond in the vinyl group. The technical grade product of this compound is predominantly composed of the more stable (Z)-isomer.[1] The insecticidal activity can vary between the two isomers, making their individual synthesis and characterization a subject of interest for targeted pest control strategies and for the development of analytical reference standards.

Synthesis of this compound Isomers

The primary route for the synthesis of this compound isomers is the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with a halo-ketone.[1] In the case of this compound, the precursors are trimethyl phosphite and 2,2,2',4'-pentachloroacetophenone. The stereochemical outcome of the Perkow reaction can be influenced by reaction conditions, although the (Z)-isomer is generally the major product.

General Synthetic Pathway

The synthesis of this compound proceeds via the reaction of 2,2-dichloro-1-(2,4-dichlorophenyl)ethan-1-one with trimethyl phosphite. This reaction is a variation of the Perkow reaction.

References

An In-depth Technical Guide on the (E)- and (Z)-isomers of Dimethylvinphos and their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinphos, an organophosphate insecticide, exists as two geometric isomers, (E) and (Z), due to a carbon-carbon double bond in its vinyl side chain. This technical guide provides a comprehensive overview of the stereochemistry of these isomers and its profound impact on their biological activity. The primary mode of action for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. While both isomers exhibit insecticidal properties, the (E)-isomer is generally the more dominant and biologically active form in commercial formulations.[1] This document details the mechanism of action, summarizes the available (though limited) quantitative biological data, and provides illustrative experimental protocols for the separation and analysis of these isomers. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals in the fields of agrochemicals and toxicology.

Introduction to this compound and its Isomerism

This compound, chemically known as 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate (B84403), is a contact and stomach-acting insecticide.[1] Its molecular structure contains a vinyl group, and the restricted rotation around the carbon-carbon double bond gives rise to two distinct geometric isomers: (E)-Dimethylvinphos and (Z)-Dimethylvinphos.

The spatial arrangement of the substituents (a chlorine atom and a dichlorophenyl group) relative to the double bond defines the isomer. In the (E)-isomer (from the German entgegen, meaning opposite), the higher priority groups are on opposite sides of the double bond. In the (Z)-isomer (from the German zusammen, meaning together), they are on the same side. This seemingly subtle difference in stereochemistry significantly influences the molecule's interaction with its biological target.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By breaking down ACh, the enzyme terminates the nerve impulse.

Inhibition of AChE by this compound leads to the accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors. This results in hyperactivity of the nervous system, leading to paralysis and ultimately death in insects. The inhibition process involves the phosphorylation of a serine residue within the active site of the AChE enzyme.

dot

Differential Biological Activity of (E)- and (Z)-isomers

While both isomers of this compound are biologically active, the (E)-isomer is reported to be the more potent insecticide.[1] This difference in activity is attributed to a more favorable stereochemical fit of the (E)-isomer into the active site of the AChE enzyme, leading to a higher rate of phosphorylation and more effective inhibition.

Quantitative Biological Data

A comprehensive review of publicly available literature reveals a significant gap in specific quantitative data directly comparing the insecticidal activity (e.g., LD50 values) and AChE inhibition (e.g., IC50 values) of the purified (E)- and (Z)-isomers of this compound. For the related vinyl phosphate insecticide, Mevinphos, it is documented that the (E)-isomer constitutes over 60% of the technical material and is more biologically active.[2] A similar trend is observed for Tetrachlorvinphos, where the (Z)-isomer is predominantly found in technical products and exhibits greater biological activity.[3]

Due to the lack of specific comparative data for this compound isomers, the following table is presented as a template for how such data would be structured. Researchers are encouraged to pursue studies to populate these critical data gaps.

Table 1: Comparative Biological Activity of this compound Isomers (Hypothetical Data)

| Isomer | Target Organism | Metric | Value | Reference |

| (E)-Dimethylvinphos | Musca domestica (Housefly) | LD50 (µg/g) | Data Not Available | - |

| (Z)-Dimethylvinphos | Musca domestica (Housefly) | LD50 (µg/g) | Data Not Available | - |

| (E)-Dimethylvinphos | Spodoptera frugiperda (Fall Armyworm) | LC50 (ppm) | Data Not Available | - |

| (Z)-Dimethylvinphos | Spodoptera frugiperda (Fall Armyworm) | LC50 (ppm) | Data Not Available | - |

Table 2: Comparative Acetylcholinesterase Inhibition by this compound Isomers (Hypothetical Data)

| Isomer | Enzyme Source | Metric | Value (M) | Reference |

| (E)-Dimethylvinphos | Housefly Head Homogenate | IC50 | Data Not Available | - |

| (Z)-Dimethylvinphos | Housefly Head Homogenate | IC50 | Data Not Available | - |

| (E)-Dimethylvinphos | Bovine Erythrocyte AChE | IC50 | Data Not Available | - |

| (Z)-Dimethylvinphos | Bovine Erythrocyte AChE | IC50 | Data Not Available | - |

Experimental Protocols

Separation of (E)- and (Z)-isomers by High-Performance Liquid Chromatography (HPLC)

The separation of the (E)- and (Z)-isomers of this compound is crucial for studying their individual biological activities. HPLC is a commonly employed technique for this purpose.

Principle: The two isomers, having slightly different polarities and three-dimensional shapes, will interact differently with the stationary phase of the HPLC column, leading to different retention times and thus, their separation.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile (B52724) and water (e.g., 60:40 v/v), filtered and degassed

-

This compound technical grade standard (mixture of isomers)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of technical grade this compound in acetonitrile. From this, prepare a series of working standards of known concentrations.

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 254 nm

-

Column Temperature: 25°C

-

-

Analysis: Inject the standard solutions into the HPLC system and record the chromatograms. The two isomers should appear as distinct peaks with different retention times.

-

Identification: The larger peak is typically the (E)-isomer, as it is the major component in the technical mixture. This can be confirmed by collecting the fractions and performing further spectroscopic analysis (e.g., NMR).

-

Quantification: Create a calibration curve for each isomer by plotting peak area against concentration. This allows for the determination of the concentration of each isomer in an unknown sample.

dot

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory potency of compounds on AChE.[4][5][6]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Instrumentation and Reagents:

-

Microplate reader capable of reading absorbance at 412 nm

-

96-well microplates

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or insect homogenate)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Purified (E)- and (Z)-isomers of this compound

-

Solvent for the isomers (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water (prepare fresh daily).

-

Prepare stock solutions of the (E)- and (Z)-isomers of this compound in a suitable solvent. Create serial dilutions to test a range of concentrations.

-

-

Assay in 96-well Plate:

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

A specific concentration of the this compound isomer solution (or solvent for the control).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using the microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

The (E)- and (Z)-isomers of this compound exhibit differential biological activity, a phenomenon common to many chiral and geometric isomer pesticides. While it is generally accepted that the (E)-isomer is the more potent acetylcholinesterase inhibitor and insecticide, there is a notable lack of publicly available, direct comparative quantitative data to substantiate this. The experimental protocols outlined in this guide provide a framework for researchers to separate and analyze these isomers, and to quantify their respective biological activities. Such studies are essential for a more complete understanding of the structure-activity relationships of this compound and for the development of more effective and environmentally sound pest control agents. Further research is strongly encouraged to fill the existing data gaps and to fully elucidate the toxicological and ecotoxicological profiles of the individual (E)- and (Z)-isomers of this compound.

References

- 1. This compound (Ref: SD 8280) [sitem.herts.ac.uk]

- 2. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 3. Tetrachlorvinphos (Ref: SD 8447) [sitem.herts.ac.uk]

- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to the Photodegradation and Microbial Degradation of Dimethylvinphos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylvinphos, an organophosphate insecticide, is subject to environmental degradation through both abiotic and biotic processes. This technical guide provides a comprehensive overview of the photodegradation and microbial degradation of this compound, drawing upon available data for the compound and its structurally similar analogues, such as Dichlorvos (DDVP) and Tetrachlorvinphos. This document details the degradation pathways, identifies key metabolites, and presents quantitative data where available. Furthermore, it outlines detailed experimental protocols for studying these degradation processes and includes visualizations of the core mechanisms to facilitate a deeper understanding for researchers in environmental science and drug development.

Introduction

This compound, chemically known as [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate (B84403), is a broad-spectrum organophosphate insecticide.[1] Its application in agriculture raises concerns about its environmental fate and potential impact on non-target organisms. Understanding the mechanisms by which this compound is degraded in the environment is crucial for assessing its persistence, ecotoxicity, and for the development of effective remediation strategies. The primary routes of its environmental dissipation are photodegradation, driven by sunlight, and microbial degradation, mediated by various soil and water microorganisms.

This guide synthesizes the current knowledge on these degradation processes, providing a technical resource for scientists engaged in environmental monitoring, pesticide development, and bioremediation research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior and designing relevant degradation studies.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀Cl₃O₄P | [1] |

| Molecular Weight | 331.52 g/mol | [1] |

| Physical State | Colorless solid | |

| Melting Point | 69-70 °C | |

| Water Solubility | Limited | |

| Log P (Octanol-Water Partition Coefficient) | 4.94810 | |

| Vapor Pressure | 1.3 x 10⁻³ Pa (25 °C) | |

| Soil Sorption Coefficient (Koc) | Moderate to High (estimated) |

Photodegradation of this compound

Photodegradation, or photolysis, is a significant abiotic process that contributes to the breakdown of pesticides in the environment through the action of sunlight. The rate and extent of photodegradation are influenced by factors such as light intensity and wavelength, pH, and the presence of photosensitizers in the environmental matrix.

Quantitative Data on Photodegradation

Quantitative data on the photodegradation of this compound is limited. However, data from related compounds and general principles of organophosphate photolysis provide valuable insights. The degradation of pesticides often follows first-order kinetics, and the half-life (DT₅₀) is a key parameter for assessing persistence.

| Parameter | Condition | Value | Reference |

| Soil Degradation Half-life (DT₅₀) | Aerobic | 40 days (Moderately persistent) |

Note: This value represents overall soil degradation, which includes both biotic and abiotic processes.

Proposed Photodegradation Pathway

The photodegradation of organophosphorus pesticides typically involves the cleavage of the phosphate ester bonds and modifications of the side chains. For this compound, the proposed pathway, by analogy with similar compounds, involves:

-

Cleavage of the P-O-vinyl bond: This is a primary step, leading to the formation of dimethyl phosphate and a chlorinated vinyl derivative.

-

Isomerization: The (E)- and (Z)-isomers of this compound may undergo photoisomerization.

-

Hydroxylation: Attack by hydroxyl radicals, which can be generated in the presence of photosensitizers like humic acids, can lead to the hydroxylation of the aromatic ring.

-

Dechlorination: The chlorine atoms on the phenyl ring can be reductively cleaved under UV irradiation.

Experimental Protocol for Photodegradation Studies

A generalized protocol for studying the photodegradation of this compound in an aqueous solution is provided below.

Objective: To determine the photodegradation rate and identify the degradation products of this compound in water under simulated solar irradiation.

Materials:

-

This compound analytical standard

-

High-purity water (Milli-Q or equivalent)

-

Quartz tubes or photoreactor vessel

-

Solar simulator or UV lamp with controlled spectral output

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup

-

Organic solvents (e.g., acetonitrile (B52724), methanol) of HPLC grade

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1000 mg/L.

-

Preparation of Working Solutions: Spike high-purity water with the stock solution to achieve the desired initial concentration of this compound (e.g., 1-10 mg/L). Prepare a control solution wrapped in aluminum foil to protect it from light.

-

Irradiation: Fill the quartz tubes with the working solution and place them in the photoreactor. Irradiate the samples with the light source. Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Analysis:

-

Filter the collected samples through a 0.22 µm filter.

-

Analyze the concentration of this compound using HPLC-UV or HPLC-MS. The mobile phase could be a gradient of acetonitrile and water.

-

For the identification of degradation products, concentrate the samples using SPE and analyze by GC-MS or LC-MS/MS.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation kinetics by fitting the data to a first-order or other appropriate kinetic model.

-

Calculate the photodegradation rate constant (k) and the half-life (DT₅₀).

-

Microbial Degradation of this compound

Microbial degradation is a key process for the detoxification and removal of organophosphate pesticides from soil and water environments. A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize organophosphates as a source of carbon, phosphorus, or energy.

Microorganisms Involved in Degradation

While specific studies on this compound are scarce, numerous microorganisms have been identified that can degrade structurally similar organophosphates. It is highly probable that these or similar microorganisms are also capable of degrading this compound.

Bacteria:

-

Pseudomonas sp.

-

Bacillus sp.

-

Arthrobacter sp.

-

Klebsiella sp.

-

Proteus sp.

Fungi:

-

Aspergillus niger

-

Trichoderma sp.

-

Penicillium sp.

Quantitative Data on Microbial Degradation

| Pesticide | Microorganism | Degradation Rate | Reference |

| Dichlorvos | Mixed microbial culture | 98.87% to 99.25% degradation | |

| Tetrachlorvinphos | Bacterial consortium | 57% degradation in 36 hours |

Proposed Microbial Degradation Pathway

The microbial degradation of this compound is expected to proceed through enzymatic reactions, primarily hydrolysis. The key enzymes involved are phosphotriesterases (PTEs) or organophosphate hydrolases (OPH).

The proposed pathway includes:

-

Hydrolysis of the P-O-vinyl bond: This is often the initial and rate-limiting step, catalyzed by PTEs, yielding dimethyl phosphate and 2-chloro-1-(2,4-dichlorophenyl)ethenol.

-

Demethylation: The methyl groups attached to the phosphate can be sequentially removed by some microorganisms.

-

Metabolism of Intermediates: The resulting intermediates, such as dimethyl phosphate and the chlorinated aromatic moiety, are further metabolized through various catabolic pathways, eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic phosphate).

Experimental Protocol for Microbial Degradation Studies

A general protocol for isolating and characterizing this compound-degrading microorganisms from soil is provided below.

Objective: To isolate and identify soil microorganisms capable of degrading this compound and to study the degradation kinetics.

Materials:

-

Soil sample from a pesticide-contaminated site

-

Mineral Salts Medium (MSM)

-

This compound (as the sole carbon or phosphorus source)

-

Petri dishes, flasks, and other sterile microbiological labware

-

Incubator shaker

-

Centrifuge

-

HPLC or GC-MS for residue analysis

-

DNA extraction and sequencing kits for microbial identification

Procedure:

-

Enrichment and Isolation:

-

Add 10 g of soil to 100 mL of MSM containing this compound (e.g., 50 mg/L) as the sole carbon source.

-

Incubate the flask on a shaker at 30°C for 7-10 days.

-

Transfer an aliquot of the enriched culture to fresh MSM with this compound and repeat the incubation.

-

After several enrichment cycles, plate serial dilutions of the culture onto MSM agar (B569324) plates containing this compound.

-

Isolate morphologically distinct colonies that show growth.

-

-

Degradation Assay:

-

Inoculate pure cultures of the isolated microorganisms into liquid MSM containing a known concentration of this compound.

-

Incubate the cultures under optimal growth conditions.

-

Collect samples at regular intervals and analyze the residual concentration of this compound using HPLC or GC-MS.

-

Run a sterile control (no inoculum) to account for abiotic degradation.

-

-

Identification of Microorganisms:

-

Extract genomic DNA from the degrading isolates.

-

Amplify the 16S rRNA gene (for bacteria) or ITS region (for fungi) using PCR.

-

Sequence the PCR products and compare the sequences with databases (e.g., NCBI) for identification.

-

-

Identification of Metabolites:

-

Analyze the culture extracts from the degradation assay using GC-MS or LC-MS/MS to identify the intermediate and final degradation products.

-

Visualizations of Degradation Pathways and Workflows

To visually represent the complex processes involved in the degradation of this compound, the following diagrams have been generated using the DOT language.

Caption: Proposed photodegradation pathway of this compound.

Caption: Proposed microbial degradation pathway of this compound.

Caption: Experimental workflow for microbial degradation studies.

Conclusion and Future Perspectives

The environmental degradation of this compound is a complex process involving both photodegradation and microbial action. While the general pathways of degradation can be inferred from studies on structurally related organophosphorus insecticides, there is a clear need for more research focused specifically on this compound.

Future research should aim to:

-

Quantify the photodegradation kinetics of this compound under various environmentally relevant conditions to accurately model its persistence.

-

Isolate and characterize specific microbial strains that are highly efficient in degrading this compound and elucidate the complete metabolic pathways.

-

Identify the specific enzymes and genes responsible for this compound degradation to enable the development of bioremediation technologies.

-

Assess the toxicity of the degradation products to ensure that the degradation process leads to detoxification.

A deeper understanding of these aspects will be invaluable for environmental risk assessment and for the development of sustainable agricultural practices and effective environmental remediation strategies.

References

Metabolic Fate of Dimethylvinphos in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Dimethylvinphos, an organophosphate insecticide, in mammalian systems. The information presented herein is crucial for understanding its toxicokinetics and for the development of risk assessment strategies and potential therapeutic interventions. This document summarizes key metabolic transformations, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the metabolic processes.

Core Metabolic Pathways

The metabolism of this compound in mammals, primarily studied in rats and dogs, proceeds through a series of well-defined biotransformation reactions. The initial and most critical steps involve demethylation and hydrolysis, followed by further metabolism of the resulting chlorinated aromatic moiety. These reactions are catalyzed by a concert of enzymes, leading to the formation of more polar and readily excretable metabolites.[1]

The principal metabolic pathway can be summarized as follows:

-

Demethylation: The process is initiated by the removal of a methyl group from the phosphate (B84403) ester. This reaction is catalyzed by two key enzyme systems: glutathione (B108866) S-methyl transferase located in the cytosol and microsomal mono-oxygenases (cytochrome P450 enzymes) in the liver.[1] The activity of these enzymes can vary between species, which may account for observed differences in toxicity.[1]

-

Hydrolysis: Following demethylation, the resulting desmethyl this compound undergoes hydrolysis. This cleavage of the phosphate ester bond releases 2,4-dichlorophenacyl chloride.[1]

-

Further Metabolism of 2,4-dichlorophenacyl chloride: This intermediate is subsequently metabolized into several water-soluble compounds, which are the primary excretory products. The main metabolites identified are:

-

Dechlorination: A secondary pathway involves the dechlorination of 2,4-dichlorophenacyl chloride to 2,4-dichloroacetophenone. This process is initiated by the spontaneous formation of an S-(2,4-dichlorophenacyl) glutathione conjugate, which is then converted to the ketone by an enzyme-catalyzed, glutathione-dependent reaction.[1]

Quantitative Analysis of Metabolite Excretion

While specific quantitative data for all this compound metabolites from a single comprehensive study is limited in the publicly available literature, data from studies on the closely related organophosphate, Chlorfenvinphos, in rats and dogs provide valuable insights into the expected distribution of metabolites. The following tables summarize the excretion of Chlorfenvinphos metabolites, which are structurally analogous to those of this compound.

Table 1: Excretion of Chlorfenvinphos Metabolites in Rats (% of Administered Dose) [2][3]

| Metabolite | Urine | Feces | Total Excreted |

| 2-chloro-1-(2′,4′-dichlorophenyl)vinyl ethyl hydrogen phosphate | 32.3 | - | 32.3 |

| [1-(2′,4′-dichlorophenyl)ethyl β-d-glucopyranosid]uronic acid | 41.0 | - | 41.0 |

| 2,4-dichloromandelic acid | 7.0 | - | 7.0 |

| 2,4-dichlorophenylethanediol glucuronide | 2.6 | - | 2.6 |

| 2,4-dichlorohippuric acid | 4.3 | - | 4.3 |

| Total | 87.2 | 11.2 | 98.4 |

Table 2: Excretion of Chlorfenvinphos Metabolites in Dogs (% of Administered Dose) [2][3]

| Metabolite | Urine | Feces | Total Excreted |

| 2-chloro-1-(2′,4′-dichlorophenyl)vinyl ethyl hydrogen phosphate | 69.6 | - | 69.6 |

| [1-(2′,4′-dichlorophenyl)ethyl β-d-glucopyranosid]uronic acid | 3.6 | - | 3.6 |

| 2,4-dichloromandelic acid | 13.4 | - | 13.4 |

| 2,4-dichlorophenylethanediol glucuronide | 2.7 | - | 2.7 |

| Total | 89.3 | 4.7 | 94.0 |

Signaling Pathways and Logical Relationships

The metabolic cascade of this compound involves a series of enzymatic reactions and subsequent transformations. The following diagrams, generated using Graphviz, illustrate these pathways and the logical flow of the metabolic process.

Caption: Primary metabolic pathway of this compound in mammals.

Caption: Dechlorination pathway of 2,4-dichlorophenacyl chloride.

Experimental Protocols

The following sections detail the methodologies typically employed in the study of this compound metabolism, based on established practices for organophosphate insecticides.

In Vivo Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following oral administration.

Methodology:

-

Animal Model: Male Wistar rats (or other appropriate strain) are used. Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

-

Test Substance Administration: Radiolabeled ([¹⁴C]) this compound is typically used to facilitate tracking of the compound and its metabolites. A single oral dose is administered by gavage. The vehicle for administration is often a substance like polyethylene (B3416737) glycol.[4]

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-administration. Blood samples may also be collected at various time points to determine the pharmacokinetic profile.

-

Sample Analysis:

-

Radioactivity Measurement: Total radioactivity in urine, feces, and tissues (at the end of the study) is determined by liquid scintillation counting.

-

Metabolite Profiling: Urine and fecal extracts are analyzed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent compound and its metabolites.[5][6][7][8][9]

-

Metabolite Identification: The chemical structures of the separated metabolites are identified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

References

- 1. Metabolic demethylation of the insecticide this compound in rats, in dogs, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of 2-chloro-1-(2',4'-dichlorophenyl)vinyl diethyl phosphate (Chlorfenvinphos) in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of 2-chloro-1-(2′,4′-dichlorophenyl)vinyl diethyl phosphate (Chlorfenvinphos) in the dog and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acute and Chronic Toxicity of Dimethylvinphos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of Dimethylvinphos, an organophosphate insecticide. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the toxicological profile of this compound. This document summarizes key toxicity data, details experimental methodologies for toxicological evaluation, and illustrates relevant biological pathways and workflows.

Executive Summary

This compound, a potent acetylcholinesterase (AChE) inhibitor, demonstrates significant acute toxicity through oral, dermal, and inhalation routes of exposure.[1][2] Its primary mechanism of action involves the irreversible phosphorylation of the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis.[3][4][5][6] While comprehensive data on the chronic toxicity of this compound is not extensively available in the public domain, studies on structurally related organophosphates suggest potential for neurotoxicity, and further investigation into its carcinogenicity, reproductive, and developmental effects is warranted. This guide presents the available quantitative data, outlines standard protocols for toxicity assessment, and provides visual representations of key pathways and experimental designs.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal models, demonstrating its high toxicity. The primary route of acute toxicity is through the inhibition of acetylcholinesterase.[7]

Quantitative Acute Toxicity Data

A summary of the available acute toxicity data for this compound is presented in Table 1.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 155 mg/kg | [1] |

| LD50 | Rabbit | Dermal | >2,000 mg/kg | [8] |

| LC50 | Rat | Inhalation | >4.9 mg/L (4 hours) | [1] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Experimental Protocols for Acute Toxicity Testing

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for acute toxicity studies.

-

Test Species: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.[9]

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered should generally not exceed 1 mL/100g of body weight.[8][9]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days post-dosing.[9]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Chronic Toxicity

Detailed public data on the chronic toxicity of this compound, including No-Observed-Adverse-Effect Levels (NOAELs) from long-term studies, is limited. The information presented here is based on general principles of organophosphate toxicity and guidelines for chronic toxicity testing. Chronic exposure to organophosphates can lead to long-term neurological effects.[5]

Experimental Protocols for Chronic Toxicity Testing

Chronic toxicity studies are typically conducted according to OECD Guideline 452.

-

Test Species: Rodents, typically rats, are used for 12-month studies.[10][11]

-

Group Size: At least 20 animals of each sex per dose group are recommended for rodent studies.[7]

-

Dose Levels: A minimum of three dose levels plus a concurrent control group should be used. Dose selection is based on data from shorter-term repeated dose studies.[7]

-

Administration: The test substance is administered daily, typically in the diet or by gavage, for the duration of the study.[11]

-

Observations: Daily clinical observations, regular body weight and food consumption measurements, and periodic hematology, clinical biochemistry, and urinalysis are conducted.[10]

-

Pathology: A full gross necropsy and histopathological examination of organs and tissues are performed at the end of the study.[10]

Specific Toxicities

Carcinogenicity

There is no definitive public data on the carcinogenicity of this compound. However, the structurally similar organophosphate, tetrachlorvinphos, has been associated with proliferative lesions in rats and hepatocellular carcinoma in male mice in a bioassay.[12] Carcinogenicity studies are typically conducted over two years in rodents, following protocols similar to OECD Guideline 451.

Reproductive and Developmental Toxicity

Genotoxicity

The genotoxic potential of this compound has not been extensively reported. Genotoxicity is typically assessed through a battery of in vitro and in vivo tests, such as the Ames test for bacterial reverse mutation, chromosome aberration tests in mammalian cells, and in vivo micronucleus tests in rodents.[15] A study on the related compound chloracetophone showed it was negative in several genotoxicity assays but did induce base-pair substitutions in Salmonella and a significant increase in micronuclei in hamster bone marrow cells.[15]

Mechanism of Action and Toxicokinetics

Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[7] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors, leading to the clinical signs of organophosphate poisoning.[5][6]

Metabolism and Toxicokinetics

This compound is rapidly metabolized and eliminated in rats and dogs.[16] The primary metabolic pathway involves demethylation, followed by hydrolysis to 2,4-dichlorophenacyl chloride, which is further metabolized to several compounds including 2,4-dichloromandelic acid.[16] Demethylation occurs in the liver via glutathione (B108866) S-methyl transferase and microsomal mono-oxygenase.[16] Pre-treatment with phenobarbital (B1680315) has been shown to induce microsomal demethylation and provide a protective effect against the acute toxic effects of this compound in rats.[16]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Experimental Workflow for Acute Oral Toxicity Study (OECD 425)

Logical Relationship of Toxicity Assessment

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Ref: SD 8280) [sitem.herts.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. cerij.or.jp [cerij.or.jp]

- 12. ndep.nv.gov [ndep.nv.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Cytogenetic, genetic, and embryotoxicity studies with dimethyl 2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)-ethylphosphonat e, a hypothetical impurity in technical grade trichlorfon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity studies on the organophosphorus insecticide chloracetophone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic demethylation of the insecticide this compound in rats, in dogs, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neurodevelopmental Effects of Dimethylvinphos Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific data on the neurodevelopmental effects of Dimethylvinphos is limited. This guide summarizes the available information on this compound and extrapolates potential neurotoxic effects based on the well-documented mechanisms of organophosphate (OP) pesticides as a class. The information presented herein should be interpreted with caution, and further research specifically on this compound is warranted.

Introduction

This compound (CAS 2274-67-1), also known as 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate (B84403) or SD 8280, is an organophosphate insecticide.[1][2] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][3] The developing brain is particularly vulnerable to neurotoxic insults, and exposure to organophosphates during critical developmental windows can lead to lasting adverse effects.[4][5] This technical guide provides a comprehensive overview of the known information on this compound and the broader class of organophosphate pesticides concerning their potential to induce neurodevelopmental toxicity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀Cl₃O₄P | [3] |

| Molecular Weight | 331.52 g/mol | [3] |

| CAS Number | 2274-67-1 | [1] |

| Synonyms | 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate, SD 8280, Rangado | [1][2] |

| Mode of Action | Acetylcholinesterase (AChE) inhibitor | [1][3] |

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of neurotoxicity for organophosphates, including this compound, is the inhibition of acetylcholinesterase (AChE).[1][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of normal neurotransmission.

Signaling Pathway for Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase inhibition by this compound.

Potential Neurodevelopmental Effects

While specific studies on this compound are lacking, research on other organophosphates suggests a range of potential neurodevelopmental consequences. The developing nervous system is particularly susceptible to OPs due to ongoing processes like neurogenesis, synaptogenesis, and myelination.[4][5]

Cognitive and Behavioral Deficits

Prenatal and early postnatal exposure to organophosphates has been associated with:

-

Lower IQ scores: Epidemiological studies have found a negative correlation between maternal OP exposure and intelligence in children.[5]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Some studies suggest a link between OP exposure and an increased risk of ADHD-like behaviors.

-

Impaired memory and learning: Animal studies have shown that developmental exposure to OPs can lead to deficits in learning and memory.[6]

Motor Dysfunction

Exposure to some organophosphates during development has been linked to alterations in motor function and coordination.

Structural Brain Abnormalities

Developmental neurotoxicity studies on certain pesticides have revealed structural changes in the brain, such as reductions in the thickness of specific brain regions.

Secondary Mechanisms of Neurotoxicity

Beyond direct AChE inhibition, organophosphates can induce neurotoxicity through other mechanisms, which may contribute to neurodevelopmental effects.

Oxidative Stress

Organophosphate exposure has been shown to induce oxidative stress in the brain, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[6][7] This can lead to damage to lipids, proteins, and DNA, contributing to neuronal dysfunction and death.

Signaling Pathway for Oxidative Stress

Caption: Potential oxidative stress pathway induced by this compound.

Experimental Protocols for Assessing Developmental Neurotoxicity

Standardized protocols are used to evaluate the potential of chemicals to cause developmental neurotoxicity (DNT). A typical DNT study in rodents, as guided by regulatory agencies like the U.S. EPA, involves the following.[8]

General DNT Study Workflow

Caption: Generalized workflow for a developmental neurotoxicity study.

Detailed Methodologies:

-

Animal Model: Typically, Sprague-Dawley or Wistar rats are used.

-

Dosing: The test substance is administered to pregnant females, usually from gestation day 6 through postnatal day 21. Multiple dose levels and a control group are included.

-

Neurobehavioral Assessments: Offspring are subjected to a battery of tests at various developmental stages, including:

-

Motor activity assessment

-

Auditory startle response

-

Learning and memory tests (e.g., Morris water maze)[6]

-

-

Neuropathology: At specific time points (e.g., postnatal day 11 and 60), brains are collected for:

-

Brain weight measurements

-

Histopathological examination of multiple brain regions

-

Morphometric analysis to measure the size of specific brain structures

-

-

Neurochemical Analysis: Brain tissue can be analyzed for acetylcholinesterase activity to confirm the mechanism of action.

Quantitative Data on Organophosphate Neurotoxicity

| Pesticide | Assay | Endpoint | Result | Reference |

| Imazalil | In vitro AChE Inhibition | % Inhibition at 500 µM | ~48% | [9] |

| Imazalil | In vitro AChE Inhibition | % Inhibition at 10 µM | 22.5% | [9] |

| Imidacloprid | In vitro AChE Inhibition | % Inhibition at 500 µM | ~50% | [9] |

| Imidacloprid | In vitro AChE Inhibition | % Inhibition at 10 µM | ~15% | [9] |

| Imidacloprid | In vivo DNT Study (Rats) | Reduction in caudate/putamen thickness (high dose) | 5.4% at PND11 |

PND: Postnatal Day

Conclusion and Future Directions

This compound is an organophosphate insecticide that functions as an acetylcholinesterase inhibitor.[1][3] While direct evidence of its neurodevelopmental toxicity is scarce, the well-established neurotoxic properties of the broader class of organophosphates raise significant concerns.[4][5] The developing brain's vulnerability to AChE inhibition and oxidative stress underscores the potential for this compound to adversely affect neurodevelopment.

To adequately assess the risks posed by this compound, further research is imperative. This should include:

-

Standardized developmental neurotoxicity studies to evaluate cognitive, behavioral, and motor outcomes following perinatal exposure.

-

In vitro studies using neuronal cell models to elucidate specific cellular and molecular mechanisms of toxicity.

-

Investigations into the potential for this compound to induce oxidative stress and other non-cholinergic effects in the developing brain.

Such data are crucial for informed risk assessment and the establishment of safety guidelines to protect vulnerable populations, particularly pregnant women and children, from the potential neurodevelopmental hazards of this compound exposure.

References

- 1. CAS 2274-67-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H10Cl3O4P | CID 16769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: SD 8280) [sitem.herts.ac.uk]

- 4. Potential developmental neurotoxicity of pesticides used in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurodevelopmental Impact of Pesticides: A Silent Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicological Impact of Dimethylvinphos on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylvinphos is an organophosphate insecticide that acts as a cholinesterase inhibitor.[1] Its IUPAC name is [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[2], and its CAS number is 2274-67-1.[2][3][4] While effective against target pests, its broad-spectrum activity raises concerns about its impact on non-target organisms within an ecosystem. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Due to the limited availability of data specific to this compound for some non-target groups, information from other organophosphates is included to provide a broader context and is clearly noted.

Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of this compound is crucial for assessing its potential exposure routes and ecotoxicological risk.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₃O₄P[2] |

| Molecular Weight | 331.52 g/mol [1] |

| CAS Number | 2274-67-1[2][3][4] |

| IUPAC Name | [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[2] |

This table summarizes the key physicochemical properties of this compound.

The environmental persistence and mobility of this compound are influenced by factors such as soil type, pH, temperature, and microbial activity. Like other organophosphates, it is susceptible to hydrolysis, particularly in alkaline conditions.

Data Presentation: Ecotoxicity of this compound

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms. It is important to note that publicly available data for this compound is limited.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Organism | Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Crustacean | Daphnia sp. | LC50 | 0.00003 | 24 hours | Product Safety Data |

| Fish | Not Specified | LC50 | 0.03 | 24 hours | Product Safety Data |

Note: The specific fish species and detailed test conditions for the fish LC50 value are not specified in the available documentation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following sections outline standardized methodologies relevant to the data presented and for assessing the ecotoxicity of organophosphate insecticides.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish.

Workflow for Fish Acute Toxicity Testing

References

Dimethylvinphos: An In-Depth Technical Guide on its Bioaccumulation Potential in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organophosphate pesticides are a class of insecticides widely used in agriculture.[1][2] Their presence in aquatic ecosystems through runoff and other transport mechanisms raises concerns about their impact on non-target organisms.[3] Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues, is a key factor in assessing the long-term environmental risk of such compounds.[4][5] A high bioaccumulation potential can lead to the transfer of toxic substances through the food web, posing a threat to higher trophic levels.

This guide focuses on Dimethylvinphos, providing a detailed overview of its bioaccumulation potential. It is designed to be a valuable resource for researchers and scientists involved in environmental toxicology, ecotoxicology, and the environmental risk assessment of chemical compounds.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is closely related to its physicochemical properties, particularly its hydrophobicity. The octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow or Log P), is a key indicator of a substance's hydrophobicity and is a primary screening tool for assessing bioaccumulation potential.[4]

Quantitative Data

A critical review of available data reveals a measured Log P value for (Z)-Dimethylvinphos. While experimentally determined Bioconcentration Factor (BCF) values are not found in publicly accessible literature, the Log P value provides a strong indication of its potential to bioaccumulate.

| Parameter | Value | Data Type | Source |

| Log P (Log Kow) | 3.12 | Measured | Safety Data Sheet[6] |

| Log P (Log Kow) | 3.13 | Calculated | AERU Pesticide Properties Database[7] |

| Bioconcentration Factor (BCF) | Not Experimentally Determined | - | - |

Note: A Log Kow value greater than 3 is often used as a trigger for requiring experimental bioaccumulation studies.[4]

Interpretation of Bioaccumulation Potential

It is important to note that other factors, such as the organism's metabolism and elimination rates, also play a significant role in the actual extent of bioaccumulation.[4]

Experimental Protocol: Bioconcentration Flow-Through Fish Test (OECD 305)